4-[(3-nitrophenyl)carbamoyl]butanoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-nitroanilino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-10(5-2-6-11(15)16)12-8-3-1-4-9(7-8)13(17)18/h1,3-4,7H,2,5-6H2,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLOFCLTCZFBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834169 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
25901-27-3 | |
| Record name | 3'-NITROGLUTARANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 3 Nitrophenyl Carbamoyl Butanoic Acid and Analogues
Established Reaction Pathways and Synthetic Routes
The principal and most direct route to 4-[(3-nitrophenyl)carbamoyl]butanoic acid involves the reaction of glutaric anhydride (B1165640) with 3-nitroaniline (B104315). This method is a specific example of a broader class of reactions used to synthesize N-aryl glutaramic acids.
Glutaric Anhydride Amidation Approaches
The amidation of glutaric anhydride with an aromatic amine is a well-documented and efficient method for the synthesis of the corresponding N-aryl glutaramic acid. In the case of this compound, this involves the nucleophilic attack of the amino group of 3-nitroaniline on one of the carbonyl carbons of glutaric anhydride. This reaction leads to the opening of the anhydride ring and the formation of an amide bond, resulting in the desired product.
The general reaction is typically carried out by dissolving both glutaric anhydride and the substituted aniline (B41778) in a suitable organic solvent. Studies on analogous compounds, such as 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid and 4-[(4-chlorophenyl)carbamoyl]butanoic acid, have demonstrated that solvents like toluene (B28343) are effective for this reaction. mdpi.com The reaction often proceeds smoothly at room temperature, leading to the precipitation of the product, which can then be isolated by filtration. mdpi.com
General Reaction Scheme:
This approach is advantageous due to its simplicity, generally good yields, and the ready availability of the starting materials.
Precursor Synthesis and Functionalization Strategies
The key precursors for the synthesis of this compound are glutaric anhydride and 3-nitroaniline.
Glutaric Anhydride: This is a commercially available cyclic dicarboxylic anhydride. orgsyn.org
3-Nitroaniline: This precursor is also commercially available and is typically synthesized on an industrial scale by the selective reduction of 1,3-dinitrobenzene.
Functionalization strategies for this compound can be envisioned at several positions to generate analogues for SAR studies. These include:
Modification of the Phenyl Ring: The nitro group can be reduced to an amine, which can then be further functionalized. Other substituents can also be introduced on the phenyl ring of the aniline precursor before the amidation reaction.
Alteration of the Butanoic Acid Chain: The carboxylic acid group provides a handle for various chemical transformations, such as esterification or amidation, to produce a range of derivatives. The length of the alkyl chain can also be varied by using different cyclic anhydrides in the initial synthesis.
Modification of the Amide Linkage: While less common, modifications to the amide bond itself could be explored, though this would likely require a different synthetic approach.
Methodological Optimizations and Yield Enhancement Techniques
While the amidation of glutaric anhydride generally proceeds with good efficiency, several techniques can be employed to optimize the reaction and enhance the yield of this compound.
| Parameter | Optimization Strategy | Expected Outcome |
| Solvent | Screening of various aprotic solvents (e.g., toluene, ethyl acetate, dichloromethane) to identify the one that provides the best solubility for the reactants and facilitates product precipitation. | Improved reaction rate and easier product isolation. |
| Temperature | While the reaction often works at room temperature, gentle heating might increase the reaction rate. However, care must be taken to avoid side reactions. | Faster reaction times and potentially higher conversion. |
| Stoichiometry | Using a slight excess of one of the reactants can help drive the reaction to completion. | Increased yield of the desired product. |
| Purification | Recrystallization from a suitable solvent or solvent mixture is a common method to obtain a high-purity product. Washing the crude product with a non-polar solvent can help remove unreacted starting materials. mdpi.com | High purity of the final compound. |
For analogous syntheses of N-aryl glutaramic acids, yields are often reported in the range of 80-85% under optimized conditions. mdpi.com
Derivatization Strategies and Analogue Preparation for Structure-Activity Relationship Studies
The exploration of the structure-activity relationships of this compound necessitates the synthesis of a diverse library of analogues. Derivatization can be targeted at the three main components of the molecule: the nitrophenyl ring, the butanoic acid moiety, and the amide linker.
Derivatization of the Nitrophenyl Ring: The nitro group is a key feature that can be modified to probe its influence on biological activity.
Reduction to Amine: The nitro group can be reduced to an amino group, which can then be acylated, alkylated, or converted to a variety of other functional groups.
Varying Substituents: A range of anilines with different substituents (e.g., halogens, alkyl, alkoxy groups) can be used in the initial amidation reaction to explore the electronic and steric effects on the phenyl ring.
Derivatization of the Butanoic Acid Moiety: The terminal carboxylic acid is a prime site for modification.
Esterification: Reaction with various alcohols can produce a series of esters with differing alkyl or aryl groups.
Amidation: Coupling with a range of primary and secondary amines can yield a library of amides.
Chain Homologation/Truncation: Using different cyclic anhydrides (e.g., succinic anhydride, maleic anhydride) in the initial synthesis allows for the preparation of analogues with shorter or unsaturated alkyl chains.
SAR of Related Structures: Studies on other classes of compounds containing nitroaromatic or carboxamide functionalities have shown that the nature and position of substituents can significantly impact biological activity. For instance, the electronic properties and orientation of the nitro group in nitroaromatic compounds are known to be critical for their mutagenic activity. Similarly, the substituents on the aryl ring of carboxamide-containing compounds can influence their antiproliferative activity.
By systematically applying these derivatization strategies, a comprehensive library of analogues of this compound can be synthesized, enabling a thorough investigation of its structure-activity relationships.
Spectroscopic and Structural Elucidation of 4 3 Nitrophenyl Carbamoyl Butanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy would identify all the unique proton environments in the 4-[(3-nitrophenyl)carbamoyl]butanoic acid molecule. The expected spectrum would show distinct signals for the aromatic protons on the nitrophenyl ring, the N-H proton of the amide group, the O-H proton of the carboxylic acid, and the three sets of methylene (B1212753) (CH₂) protons in the butanoic acid chain. The chemical shift (δ) of each signal, reported in parts per million (ppm), would be indicative of its electronic environment. For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-9.0), influenced by the electron-withdrawing effects of the nitro group and the carbamoyl (B1232498) moiety. The acidic proton of the carboxylic acid would likely be the most downfield signal, often broad and appearing above δ 10.
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
Complementing the proton data, ¹³C NMR spectroscopy would reveal the number of unique carbon environments. For this compound, one would expect to observe signals for the two carbonyl carbons (one from the amide and one from the carboxylic acid), the six aromatic carbons of the nitrophenyl ring, and the three aliphatic carbons of the butanoic acid chain. The chemical shifts of the carbonyl carbons would be the most downfield (typically δ 160-180), while the aromatic carbons would resonate in the δ 110-150 range. The aliphatic carbons would appear in the most upfield region of the spectrum.
Two-Dimensional NMR Techniques for Connectivity Assignments
To definitively assign the proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between adjacent protons, allowing for the mapping of the spin systems within the butanoic acid chain and the nitrophenyl ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, providing unambiguous C-H connectivity information.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, a hallmark of its hydrogen-bonded dimeric structure. The C=O stretching vibrations would appear as strong absorptions, with the carboxylic acid carbonyl typically around 1700-1725 cm⁻¹ and the amide carbonyl (Amide I band) around 1650-1680 cm⁻¹. The N-H stretching of the secondary amide would be observed near 3300 cm⁻¹, and the N-H bending (Amide II band) would appear around 1550 cm⁻¹. Furthermore, characteristic strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) would be expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, further confirming its structure. For this compound (C₁₁H₁₂N₂O₅), the expected molecular weight is approximately 252.23 g/mol . A high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Additionally, the fragmentation pattern would offer structural insights. Common fragmentation pathways would likely involve the cleavage of the amide bond, loss of the carboxylic acid group, and fragmentation of the butanoic acid chain, leading to a series of daughter ions that could be rationalized to support the proposed structure.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages would be compared to the theoretical values calculated from the molecular formula (C₁₁H₁₂N₂O₅). For this compound, the theoretical percentages are approximately: Carbon 52.38%, Hydrogen 4.80%, and Nitrogen 11.11%. A close correlation between the experimental and theoretical values would provide strong evidence for the elemental composition and purity of the synthesized compound.
Crystallographic Analysis, Conformational Preferences, and Intermolecular Interactions
Single Crystal X-ray Diffraction Studies of 4-[(3-nitrophenyl)carbamoyl]butanoic Acid and Related Derivatives
Single-crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net Although a crystal structure for the title compound is not available, analysis of its derivatives, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid and 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, offers significant understanding. mdpi.commdpi.com
The molecular conformation of these derivatives is characterized by a flexible butanoic acid chain and a more rigid phenylcarbamoyl moiety. The backbone of these molecules can adopt either an extended, all-trans configuration or a more twisted, kinked conformation. mdpi.commdpi.com
For instance, in 4-[(4-chlorophenyl)carbamoyl]butanoic acid, the butanoic acid backbone maintains an all-trans conformation, as indicated by the torsion angles along the carbon chain. mdpi.com However, significant twists are observed at the extremities of the molecule. The torsion angle between the carboxylic acid group and the adjacent methylene (B1212753) group is approximately 13.9(5)°, while the twist between the amide nitrogen and the phenyl ring is about 47.1(4)°. mdpi.com
| Compound | O(carboxyl)–C–C–C Torsion Angle (°) | C–N–C(phenyl)–C(phenyl) Torsion Angle (°) | Reference |
|---|---|---|---|
| 4-[(4-chlorophenyl)carbamoyl]butanoic acid | 13.9(5) | 47.1(4) | mdpi.com |
| 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid | - | - | researchgate.net |
| 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid | 5.9(4) | 138.2(2) | mdpi.com |
For the derivatives discussed, which are achiral, this section is not applicable as they crystallize in centrosymmetric space groups.
Hydrogen Bonding Networks and Their Role in Crystal Packing
A predominant feature in the crystal structures of these compounds is the extensive network of hydrogen bonds, which plays a crucial role in the formation of stable, extended structures. The primary hydrogen bonding motifs involve the carboxylic acid and amide functional groups.
A recurring and robust supramolecular synthon is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. mdpi.com These dimers are then further linked by amide-N–H···O(amide) hydrogen bonds, creating one-dimensional supramolecular tapes. mdpi.comsemanticscholar.org This specific arrangement is a common feature among many N-phenylamides and related carboxylic acids. nih.govnih.gov
The geometric parameters of these hydrogen bonds in 4-[(4-chlorophenyl)carbamoyl]butanoic acid are well-defined, with an O–H···O distance of 2.651(4) Å for the carboxylic acid dimer and an N–H···O distance of 3.027(4) Å for the amide-amide interaction. semanticscholar.org
| Compound | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Reference |
|---|---|---|---|---|
| 4-[(4-chlorophenyl)carbamoyl]butanoic acid | O–H···O(carbonyl) | 2.651(4) | 169(5) | semanticscholar.org |
| N–H···O(amide) | 3.027(4) | 159(3) |
Supramolecular Architectures and Self-Assembly Propensities
The interplay of the aforementioned hydrogen bonds leads to well-defined supramolecular architectures. The most prominent of these is the formation of one-dimensional tapes. mdpi.com In the case of the 4-chloro and 2,4-dichloro derivatives, these tapes are the fundamental building blocks of the crystal structure. mdpi.commdpi.com The tapes then pack in the crystal lattice, often without strong directional interactions between them, to form the final three-dimensional structure. mdpi.com The consistent formation of these tapes across different derivatives highlights the strong self-assembly propensity of this class of molecules.
Polymorphism and Crystal Engineering Considerations
The conformational flexibility of the butanoic acid chain, coupled with the possibility of different hydrogen bonding arrangements, suggests that polymorphism—the ability of a compound to exist in more than one crystal form—is a possibility for this class of compounds. mdpi.com Although no specific polymorphs have been reported for the derivatives discussed, the observation of different conformations (extended vs. kinked) in closely related molecules indicates that different packing arrangements could be accessible under varying crystallization conditions. mdpi.commdpi.com This conformational variability is a key consideration in crystal engineering, where the goal is to control the solid-state structure to achieve desired physical properties.
Computational and Theoretical Investigations of 4 3 Nitrophenyl Carbamoyl Butanoic Acid
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and stability of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a molecule. biointerfaceresearch.com The B3LYP functional combined with a basis set such as 6-31+G(d) is commonly used for such calculations on butanoic acid derivatives. biointerfaceresearch.comresearchgate.net
Geometry optimization calculations provide precise data on bond lengths, bond angles, and dihedral angles. For analogous compounds like 4-[(4-chlorophenyl)carbamoyl]butanoic acid, the backbone often adopts an extended, all-trans configuration, although twists can occur at the extremities of the molecule, particularly between the phenyl ring and the amide group. mdpi.commdpi.com Harmonic vibrational frequency calculations are typically performed after geometry optimization to confirm that the obtained structure represents a true energy minimum, characterized by the absence of any imaginary frequencies. biointerfaceresearch.com
| Parameter | Bond | Value |
| Bond Lengths (Å) | C1-O1 (carboxyl C=O) | 1.226 |
| C1-O2 (carboxyl C-OH) | 1.301 | |
| C5-N1 (amide C-N) | 1.341 | |
| C5-O3 (amide C=O) | 1.238 | |
| N1-C6 (amide N-phenyl) | 1.417 | |
| Bond Angles (º) | O1-C1-O2 | 122.3 |
| O2-C1-C2 | 113.8 | |
| C4-C5-N1 | 115.3 | |
| C5-N1-C6 | 125.1 | |
| Torsion Angles (º) | C5–N1–C6–C7 | 47.1 |
| O1–C1–C2–C3 | 13.9 | |
| C2–C3–C4–C5 | -173.6 |
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.govyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In molecules containing nitro-aromatic systems, the HOMO is often distributed over the phenyl ring, while the LUMO is localized on the electron-withdrawing nitro group, indicating a potential for intramolecular charge transfer. nih.gov DFT calculations at the B3LYP level are commonly used to determine these orbital energies. researchgate.net
| Parameter | Energy (eV) |
| EHOMO | -7.06 |
| ELUMO | -2.54 |
| Energy Gap (ΔE) | 4.52 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of varying electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In 4-[(3-nitrophenyl)carbamoyl]butanoic acid, the most negative regions are expected around the oxygen atoms of the carboxyl and nitro groups, as well as the amide oxygen. researchgate.net
Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The hydrogen atoms of the carboxylic acid and the amide N-H group are expected to be the most positive regions. researchgate.net
The MEP surface provides a comprehensive picture of the molecule's polarity and its preferred sites for hydrogen bonding and other non-covalent interactions.
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Contacts
Hirshfeld surface analysis is a modern computational method used to investigate intermolecular interactions within a crystal lattice. nih.govmdpi.com It partitions the crystal space into regions where the electron density contribution from a specific molecule is greater than the contribution from all other molecules.
By mapping properties like dnorm (normalized contact distance) onto this surface, it is possible to visualize and identify key intermolecular contacts. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. nih.gov
| Contact Type | Contribution (%) |
| H···H | 32.2% |
| O···H / H···O | 28.5% |
| C···H / H···C | 15.8% |
| C···C | 7.5% |
| N···H / H···N | 6.0% |
| Other | 10.0% |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with their environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
Investigation of Biological Interaction Mechanisms and Pharmacological Potential in Vitro and in Silico Perspectives
Mechanisms of Interaction with Biological Macromolecules
The precise mechanisms by which 4-[(3-nitrophenyl)carbamoyl]butanoic acid and its immediate derivatives interact with biological macromolecules have not been extensively elucidated in published research. However, by examining related chemical structures, potential mechanisms can be inferred.
DNA Intercalation and Binding Studies
Currently, there is no specific data from DNA intercalation or binding studies for this compound.
Enzyme Inhibition Studies
While specific target enzymes for this compound have not been identified, the broader class of hydroxamic acid derivatives, which share an amide linkage, are known to be potent histone deacetylase (HDAC) inhibitors. This inhibition is a key mechanism in their anticancer activity.
Receptor Binding Affinity and Selectivity Research
There is currently no available research on the receptor binding affinity and selectivity of this compound.
In Vitro Pharmacological Activity Profiling of this compound Derivatives
Derivatives incorporating the N-arylsuccinamic acid core and the nitrophenyl moiety have demonstrated notable in vitro pharmacological activities, particularly in the realms of anticancer and antimicrobial research.
Anticancer Potential (in vitro cell line studies)
A number of studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, a series of N-(4′-substituted phenyl)-l-prolinamides, which feature a nitrophenyl group, have been synthesized and evaluated for their cytotoxic activities against various human carcinoma cell lines.
One study reported the synthesis of N-(4′-nitrophenyl)-l-prolinamides and their evaluation against four human cancer cell lines: gastric (SGC7901), colon (HCT-116), liver (HepG2), and lung (A549). Several of these derivatives exhibited significant tumor inhibitory activities nih.gov. Notably, some compounds showed greater potency against the A549 and HCT-116 cell lines than the standard anticancer drug 5-fluorouracil nih.gov.
| Compound Derivative | Cancer Cell Line | Activity |
|---|---|---|
| N-(4'-nitrophenyl)-l-prolinamide 4a | A549 (Lung Carcinoma) | 95.41 ± 0.67% cell inhibition at 100 µM |
| N-(4'-nitrophenyl)-l-prolinamide 4u | A549 (Lung Carcinoma) | 83.36 ± 1.70% cell inhibition at 100 µM |
| N-(4'-nitrophenyl)-l-prolinamide 4a | HCT-116 (Colon Carcinoma) | 93.33 ± 1.36% cell inhibition |
| N-(4'-nitrophenyl)-l-prolinamide 4u | HCT-116 (Colon Carcinoma) | 81.29 ± 2.32% cell inhibition |
| N-(4'-nitrophenyl)-l-prolinamide 4u | SGC7901 (Gastric Carcinoma) | Low percentage cell viability (8.02 ± 1.54%) |
| N-(4'-nitrophenyl)-l-prolinamide 4w | SGC7901 (Gastric Carcinoma) | Low percentage cell viability (27.27 ± 2.38%) |
Antimicrobial Activity (in vitro bacterial and fungal strain studies)
The antimicrobial properties of succinic acid derivatives and other related structures have been a subject of investigation. Monoesters of succinic acid have been screened against both fungal and bacterial strains, with all tested compounds showing some level of bioactivity.
In a study on substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, designed as potential mimics of antimicrobial peptides, several compounds were assayed against a panel of Gram-positive and Gram-negative bacteria. One derivative, 4b, demonstrated notable antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15.6 µg/mL nih.gov.
| Compound Derivative Class | Microbial Strain | Activity (MIC) |
|---|---|---|
| Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides (e.g., 4b) | Staphylococcus aureus | 15.6 µg/mL |
Antileishmanial Activity (in vitro studies)
Hybrid glutaric acid-amide molecules, specifically those with the general formula ArN(H)C(=O)(CH₂)₃C(=O)OH, have garnered interest for their potential biological activities, including as antileishmanial agents mdpi.com. The core structure of this compound fits this molecular blueprint. Research into related nitroaromatic compounds has shown that they can be effective against various forms of Leishmania. For instance, certain 4-nitro-1H-imidazolyl compounds were found to be active against Leishmania amazonensis amastigotes in vitro, with half-maximal effective concentrations (EC₅₀) of 4.57 ± 0.08 μM and 9.19 ± 0.68 μM nih.gov. Similarly, a series of compounds featuring a nitrobenzene moiety demonstrated significant in vitro activity against Leishmania infantum promastigotes nih.gov. While direct in vitro data for this compound is not detailed in the provided sources, the documented activity of structurally similar nitro-compounds and glutaric acid-amides underscores its classification as a compound of interest for further investigation in this therapeutic area mdpi.comnih.govnih.gov. The efficacy of such compounds often depends on factors like solubility, which can impact biological activity; poor aqueous solubility has been noted as a potential reason for a lack of significant antileishmanial effects in some derivatives researchgate.net.
Antioxidant Potential (in vitro scavenging assays)
The therapeutic potential of compounds is often linked to their ability to modulate oxidative stress. While direct antioxidant assays on this compound are not specified, studies on structurally related propanoic acid derivatives indicate that this chemical class is a promising scaffold for developing agents with antioxidant properties researchgate.netnih.govnih.gov. For example, a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives identified several compounds with potent antioxidant activity in the DPPH radical scavenging assay researchgate.netnih.gov. The development of novel compounds that possess both antioxidant and other bio-activities (such as anticancer) is a crucial area of research, as reactive oxygen species (ROS) play a significant role in the pathogenesis of various diseases researchgate.netnih.govnih.gov. The butanoic acid moiety itself is a recognized pharmacophore, and its derivatives are frequently evaluated for a range of biological activities, making the antioxidant potential of this compound a logical area for future empirical investigation biointerfaceresearch.com.
Structure-Activity Relationship (SAR) Studies on Carbamoylbutanoic Acid Derivatives
Impact of Substituent Modifications on Interaction Profiles
The biological activity of carbamoylbutanoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring (Ar). The general structure, ArN(H)C(=O)(CH₂)₃C(=O)OH, allows for systematic modifications to probe these relationships mdpi.com. Studies on various analogs, such as the 4-chloro and 2,4-dichloro derivatives, reveal how halogen substitution influences the molecule's crystallographic and conformational properties, which in turn dictates its biological interaction profile mdpi.commdpi.com. For carbamate (B1207046) insecticides, which share the carbamoyl (B1232498) functional group, biological activity is directly linked to their structural complementarity with the active site of their target enzyme, acetylcholinesterase nih.gov. The necessary properties for these related compounds include lipid solubility and suitable structural features, which are directly influenced by substituents nih.gov. Modifying the aromatic substituents can therefore alter key properties like lipophilicity, hydrogen bonding capacity, and electronic distribution, thereby fine-tuning the compound's affinity for its biological target.
Conformational Effects on Biological Engagement
The three-dimensional shape of carbamoylbutanoic acid derivatives is a critical determinant of their biological activity. These molecules possess significant conformational flexibility, primarily around the C(amide)–C(methylene) bond and between the aromatic ring and the amide group mdpi.com.
Aryl-Amide Twist : The C(m)–N–C(p)–C(p) torsion angle, which describes the twist between the amide and phenyl groups, can vary significantly. For the 2,4-dichloro derivative, this angle is 138.2(2)°, while for the 4-chloro analog, it is 47.1(4)° mdpi.commdpi.com.
Chain Conformation : The backbone can adopt different shapes. The 4-chloro derivative has an extended, all-trans configuration, whereas the 2,4-dichloro derivative features a kinked backbone, with a C(p)–N–C(m)–C(m) torsion angle of -157.0(2)° mdpi.commdpi.com.
Carboxylic Acid Orientation : The O(carboxylic acid)–C(m)–C(m)–C(m) torsion angle, which relates the orientation of the terminal carboxylic acid group to the methylene (B1212753) chain, also shows variability, measured at 13.9(5)° for the 4-chloro derivative mdpi.com.
This conformational adaptability means that different substituent patterns can induce distinct three-dimensional structures, which directly impacts how the molecule fits into a biological target's binding site.
| Derivative | Aryl-Amide Twist (C–N–C–C) | Backbone Kink (C–N–C–C) | Carboxylic Acid Twist (O–C–C–C) | Reference |
|---|---|---|---|---|
| 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid | 138.2(2)° | -157.0(2)° | Not specified | mdpi.com |
| 4-[(4-chlorophenyl)carbamoyl]butanoic acid | 47.1(4)° | Not specified (extended) | 13.9(5)° | mdpi.com |
In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., Swiss-ADME)
In silico tools like Swiss-ADME are invaluable for the early-stage evaluation of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and its potential to be developed into an oral drug. nih.govresearchgate.net For this compound, a predictive analysis would assess several key parameters.
Drug-Likeness and Physicochemical Properties: Drug-likeness is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and hydrogen bond donors/acceptors to ensure good oral bioavailability researchgate.net. A molecule like this compound would be analyzed for these properties to predict its drug-like potential. The "Bioavailability Radar" in Swiss-ADME provides a visual representation of properties like lipophilicity, size, polarity, solubility, saturation, and flexibility to quickly assess drug-likeness nih.gov.
Pharmacokinetic Predictions:
Absorption : Swiss-ADME predicts gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability using models like the BOILED-Egg diagram nih.govsciensage.info.
Metabolism : The platform predicts whether the compound is likely to be an inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which is crucial for anticipating drug-drug interactions sciensage.infoekb.eg.
Solubility : Water solubility is predicted using various models, as poor solubility can limit oral absorption nih.govekb.eg.
Skin Permeation : The skin permeability coefficient (Log Kp) is estimated to assess potential for transdermal delivery nih.gov.
A hypothetical Swiss-ADME prediction for this compound is summarized below, based on typical values for similar small molecules.
| Parameter Category | Property | Predicted Value/Commentary | Reference Principle |
|---|---|---|---|
| Physicochemical | Molecular Weight | ~268 g/mol | nih.gov |
| LogP (Lipophilicity) | Within optimal range (-0.7 to +5.0) | nih.gov | |
| H-Bond Donors | 2 | researchgate.net | |
| H-Bond Acceptors | 5 | researchgate.net | |
| Pharmacokinetics (Absorption) | GI Absorption | Predicted High | sciensage.infoekb.eg |
| BBB Permeant | Predicted No | sciensage.infoekb.eg | |
| Pharmacokinetics (Metabolism) | CYP Inhibition | Predictions for CYP1A2, 2C9, 2C19, 2D6, 3A4 would be generated | ekb.eg |
| Drug-Likeness | Lipinski's Rule | Likely 0 violations | researchgate.net |
| Bioavailability Score | Predicted as 0.55 | ekb.eg |
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Role as Chemical Building Blocks in Multistep Organic Syntheses
Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of complex molecular architectures. sigmaaldrich.com Compounds like 4-[(3-nitrophenyl)carbamoyl]butanoic acid fit this description perfectly. The presence of multiple reactive sites—the carboxylic acid, the amide, and the nitro group—allows for a wide range of chemical transformations.
Nitro compounds, in particular, are considered indispensable building blocks for synthesizing pharmaceutically relevant molecules in both academic and industrial research. frontiersin.org They are readily available intermediates whose nitro group can be easily transformed into other functional groups, most notably an amino group via reduction. frontiersin.orgnih.gov This transformation is a key step in many synthetic pathways, providing access to a variety of bioactive amines and their derivatives. frontiersin.org The diverse reactivity of nitro compounds in forming carbon-carbon and carbon-heteroatom bonds further enhances their utility for organic chemists. frontiersin.org
The carboxylic acid moiety allows for standard reactions such as esterification and the formation of acid halides, while the amide linkage offers sites for potential hydrolysis or modification. The combination of these features in a single molecule makes this compound a strategic starting material for constructing elaborate molecular frameworks.
Intermediate in the Synthesis of Complex Molecules and Pharmacophores
Building on its role as a foundational block, this compound and its structural analogs serve as key intermediates in the synthesis of complex molecules and pharmacophores. A pharmacophore is the essential part of a molecule's structure responsible for its biological activity. Carbamates are often used as intermediates in organic synthesis and peptide synthesis. researchgate.net
Derivatives of 4-[(aryl)carbamoyl]butanoic acid have been employed as intermediates in reactions to create heterocyclic compounds such as bis-pyrazolo-1,4-dihydro-pyridines and 2,2′-(N-phenylpiperidine-2,6-diylidene)dimalononitriles. mdpi.comsemanticscholar.orgresearchgate.net The synthesis process often involves a multi-step reaction where the initial carbamoyl (B1232498) butanoic acid is modified sequentially to build the final, complex structure. For instance, the reaction of a related butanoic acid derivative with hydrazines can lead to the formation of pyridazinone derivatives, which are themselves valuable intermediates for further chemical elaboration. mdpi.com
The adaptability of the this compound structure allows chemists to introduce various modifications, thereby creating a library of related compounds for further investigation and development.
Precursor in the Development of Organometallic Complexes with Research Interest (e.g., Organotin(IV) complexes)
A significant area of research involving this compound is its use as a ligand precursor for the synthesis of organometallic complexes, particularly with tin. sysrevpharm.org Organotin(IV) carboxylates, compounds where a carboxylic acid has coordinated to a tin center, are a major class of organometallic derivatives that have attracted substantial interest for their structural diversity and potential applications. sysrevpharm.orgnih.gov
The carboxylic acid group of this compound can be deprotonated to form a carboxylate anion, which then acts as a ligand, binding to an organotin(IV) moiety (e.g., R₃Sn⁺ or R₂Sn²⁺). sysrevpharm.org The synthesis is typically achieved by reacting the carboxylic acid with an appropriate organotin(IV) halide, such as dibutyltin (B87310) dichloride or triphenyltin (B1233371) chloride, in an anhydrous organic solvent. sysrevpharm.orgbsmiab.org
The resulting organotin(IV) complexes exhibit a range of structural possibilities, from simple monomeric structures to complex polymeric and supramolecular assemblies. nih.govdntb.gov.ua The specific structure is influenced by the nature of the organic groups (R) attached to the tin atom and the steric and electronic properties of the carboxylate ligand.
Table 1: Examples of Organotin(IV) Carboxylate Structural Types
| General Formula | Description | Coordination at Tin Center |
|---|---|---|
| R₃Sn(OCOR') | Triorganotin(IV) carboxylate | Typically four- or five-coordinate |
| R₂Sn(OCOR')₂ | Diorganotin(IV) carboxylate | Often six-coordinate, forming distorted octahedral geometries |
Data sourced from general knowledge on organotin chemistry. sysrevpharm.org
These complexes are actively studied for their unique physicochemical properties and potential biological activities, which are often enhanced compared to the free ligand. nih.govbsmiab.org
Contributions to the Design of Novel Chemotherapeutic Agents
The carbamate (B1207046) structural motif is a key feature in many approved drugs and is increasingly used in medicinal chemistry to interact with biological targets. researchgate.net The design of novel chemotherapeutic agents is a primary driver for the synthesis of derivatives from this compound. Research has shown that related 4-[(aryl)carbamoyl]butanoic acid derivatives and, more notably, their organotin(IV) complexes, possess potential as anticancer agents. mdpi.comsunway.edu.my
For example, organotin(IV) complexes derived from (2E)-3-(3-nitrophenyl)prop-2-enoic acid, a structurally related compound, demonstrated concentration-dependent antitumor effects in HeLa cervical adenocarcinoma cells. nih.gov Isomeric 4-[(n-bromophenyl)carbamoyl]butanoic acids have also been synthesized and studied for their interaction with DNA, a common mechanism for chemotherapeutic agents. researchgate.net The development of new trimethoxyphenyl thiazole (B1198619) pyrimidines as antiproliferative agents further highlights the ongoing effort to create novel cancer therapies based on complex organic scaffolds. nih.gov
Utilization in Agricultural Chemical Research (e.g., plant hormone regulators, pesticides, fungicides, herbicides)
The applications of 4-[(aryl)carbamoyl]butanoic acid derivatives extend into agricultural science. Carbamates and their derivatives are widely used as agrochemicals. researchgate.net Structural analogs of the title compound have been synthesized and evaluated for their potential as plant hormone regulators. mdpi.com For instance, 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid was originally synthesized specifically for this purpose. mdpi.com
Furthermore, a related compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, was investigated for its ability to inhibit the development of sunflower seedlings. mdpi.comsemanticscholar.orgresearchgate.net Organotin(IV) complexes, in addition to their medicinal applications, are also known to possess significant insecticidal, and antifungal properties, making them relevant to the development of new pesticides and fungicides. nih.gov The broad-spectrum biological activity of these classes of compounds makes them attractive candidates for creating new agrochemicals to protect crops and manage plant growth.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-[(aryl)carbamoyl)butanoic acid |
| bis-pyrazolo-1,4-dihydro-pyridines |
| 2,2′-(N-phenylpiperidine-2,6-diylidene)dimalononitriles |
| Pyridazinone |
| Organotin(IV) carboxylates |
| Dibutyltin dichloride |
| Triphenyltin chloride |
| Cisplatin |
| (2E)-3-(3-nitrophenyl)prop-2-enoic acid |
| 4-[(n-bromophenyl)carbamoyl]butanoic acids |
| Trimethoxyphenyl thiazole pyrimidines |
| 4-[(2,4-dichlorophenyl)carbamoyl)butanoic acid |
Future Research and Translational Opportunities for this compound
The exploration of novel chemical entities with potential therapeutic applications is a cornerstone of medicinal chemistry. Within this landscape, this compound emerges as a compound of interest, warranting a detailed examination of its future research trajectories and translational possibilities. The strategic incorporation of a nitrophenyl group, a carbamoyl linker, and a butanoic acid moiety suggests a potential for diverse biological interactions. This article outlines key areas for future investigation, focusing on synthetic pathways, advanced characterization, mechanistic studies, rational drug design, interdisciplinary applications, and theoretical modeling.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-[(3-nitrophenyl)carbamoyl]butanoic Acid, and how can reaction conditions be optimized?
- Methodological Answer :
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to react 3-nitroaniline with a suitably protected butanoic acid derivative (e.g., tert-butyl ester) to form the carbamoyl linkage. Deprotection under acidic conditions yields the final compound .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, but may require careful purification to avoid side products.
- Yield Improvement : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2:1 molar ratio of acid to amine) and temperature (room temperature to 50°C) to minimize byproducts.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and carbamoyl NH (δ ~10 ppm, broad).
- ¹³C NMR : Confirm carbonyl groups (C=O at ~165–170 ppm) and nitrophenyl carbons.
- IR Spectroscopy : Detect carbamoyl C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520, 1350 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₁N₂O₅).
Q. How can researchers design initial biological assays to evaluate the compound’s bioactivity?
- Methodological Answer :
- Neuroprotection Studies : Use SH-SY5Y neuronal cells treated with oxidative stress inducers (e.g., H₂O₂). Measure cell viability via MTT assay and compare with structural analogs like 4-(3-aminophenyl)butanoic acid .
- DNA Interaction Assays : Employ UV-Vis spectroscopy or fluorescence quenching to study intercalative binding with single-stranded DNA (SSDNA), as seen in bromophenyl analogs .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental data (e.g., reactivity or crystal packing) be resolved?
- Methodological Answer :
- Crystallographic Refinement : Use SHELXL to refine X-ray data, adjusting parameters like displacement ellipsoids and hydrogen bonding networks. Cross-validate with DFT-optimized molecular geometries .
- Data Reconciliation : Compare computational IR/NMR spectra (generated via Gaussian or ORCA) with experimental data. Discrepancies in nitro group vibrations may indicate conformational flexibility .
Q. What strategies address challenges in crystallizing this compound?
- Methodological Answer :
- Crystallization Techniques : Slow evaporation from DMSO/water mixtures promotes single-crystal growth. For twinned crystals, use SHELXD for structure solution .
- Software Tools : Analyze packing motifs with Mercury (CCDC). For anisotropic displacement issues, apply TWIN/BASF commands in SHELXL .
Q. How can in silico modeling predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to DNA grooves or enzyme active sites. Parameterize the nitro group’s electrostatic potential using charges derived from QM/MM calculations .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of intercalative binding, referencing similar carbamoyl-DNA complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
